![molecular formula C17H14BrN3OS B6112484 5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B6112484.png)
5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
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Overview
Description
5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone, also known as BMH, is a chemical compound that has been widely used in scientific research. BMH is a hydrazone derivative that has been synthesized from 5-bromo-2-hydroxybenzaldehyde and 4-(4-methylphenyl)-1,3-thiazol-2-ylamine. This compound has been found to have various biochemical and physiological effects, making it an important tool in the field of research.
Mechanism of Action
5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone works by forming a covalent bond with amino groups in proteins and nucleic acids. This covalent bond creates a crosslink between two molecules, which can be used to study protein-protein interactions. The crosslinking also stabilizes the protein structure, making it more resistant to denaturation.
Biochemical and Physiological Effects:
5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. 5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, making it a potential therapeutic agent for neurological disorders.
Advantages and Limitations for Lab Experiments
5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone has several advantages as a crosslinking agent. It is easy to use and can be applied to a wide range of proteins and nucleic acids. 5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone also forms stable crosslinks that can withstand harsh conditions, such as high temperatures and denaturants. However, 5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone also has some limitations. It can only form crosslinks between molecules that are in close proximity, limiting its use for studying interactions between distant molecules. 5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone can also react with other functional groups in proteins, leading to non-specific crosslinking.
Future Directions
There are several future directions for the use of 5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone in scientific research. One potential application is in the study of protein-ligand interactions. 5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone can be used to crosslink a protein and its ligand, allowing for the identification of the binding site. 5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone can also be used to study protein-DNA interactions, which are important for understanding gene regulation. Another future direction is the development of new crosslinking agents that can overcome the limitations of 5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone, such as the ability to crosslink distant molecules. Overall, 5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is a valuable tool for studying protein interactions and has the potential for further development in the future.
Synthesis Methods
5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone can be synthesized by the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-(4-methylphenyl)-1,3-thiazol-2-ylamine in the presence of a suitable base. The reaction occurs through the formation of a Schiff base intermediate, which is then reduced to 5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone hydrazone using a reducing agent. The final product is then purified using column chromatography.
Scientific Research Applications
5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone has been widely used in scientific research as a crosslinking agent for proteins and nucleic acids. It has also been used as a reagent for the detection of carbonyl groups in proteins and lipids. 5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone has been found to be an effective tool for studying protein-protein interactions and protein-ligand interactions.
properties
IUPAC Name |
4-bromo-2-[(E)-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c1-11-2-4-12(5-3-11)15-10-23-17(20-15)21-19-9-13-8-14(18)6-7-16(13)22/h2-10,22H,1H3,(H,20,21)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJATPAAPVRCEY-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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